N-(1,3-dioxoisoindolin-5-yl)-3-fluorobenzamide
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Overview
Description
N-(1,3-dioxoisoindolin-5-yl)-3-fluorobenzamide is a compound belonging to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-5-yl)-3-fluorobenzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach involves the use of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol (IPA) and water at reflux, using a catalyst like SiO2-tpy-Nb to obtain the final products with moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and implementation of environmentally friendly processes, are likely to be applied to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindolin-5-yl)-3-fluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted benzamides. These products can further undergo additional transformations to yield a variety of functionalized compounds .
Scientific Research Applications
N-(1,3-dioxoisoindolin-5-yl)-3-fluorobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1,3-dioxoisoindolin-5-yl)-3-fluorobenzamide include other isoindoline-1,3-dione derivatives such as:
- Thalidomide
- Pomalidomide
- Lenalidomide
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the fluorobenzamide moiety enhances its potential as a therapeutic agent by improving its pharmacokinetic properties and target specificity .
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O3/c16-9-3-1-2-8(6-9)13(19)17-10-4-5-11-12(7-10)15(21)18-14(11)20/h1-7H,(H,17,19)(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZDLUMUWFDUDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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